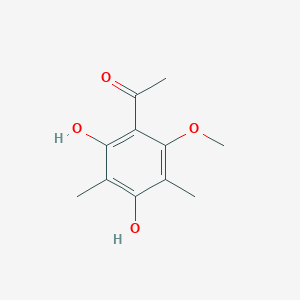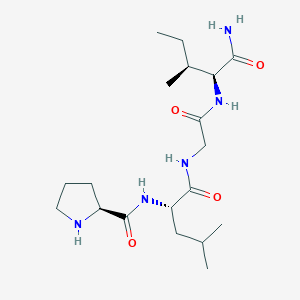![molecular formula C14H16O4S2 B14198203 Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate CAS No. 921594-78-7](/img/structure/B14198203.png)
Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate is an organic compound that belongs to the class of thioesters. This compound is characterized by the presence of a benzenecarbothioyl group attached to a propanedioate moiety via a sulfanyl linkage. It is a versatile compound with significant applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(benzenecarbothioyl)sulfanyl]propanedioate typically involves the reaction of diethyl propanedioate with benzenecarbothioyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of the benzenecarbothioyl chloride displaces the ethoxy group of the diethyl propanedioate, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of diethyl [(benzenecarbothioyl)sulfanyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A similar compound with a propanedioate moiety but lacking the benzenecarbothioyl group.
Diethyl sulfide: Contains a sulfanyl group but lacks the propanedioate and benzenecarbothioyl groups.
Uniqueness
Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate is unique due to the presence of both the benzenecarbothioyl and propanedioate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
921594-78-7 |
|---|---|
Formule moléculaire |
C14H16O4S2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
diethyl 2-(benzenecarbonothioylsulfanyl)propanedioate |
InChI |
InChI=1S/C14H16O4S2/c1-3-17-12(15)11(13(16)18-4-2)20-14(19)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
KVXPXXGAXFILHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)SC(=S)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

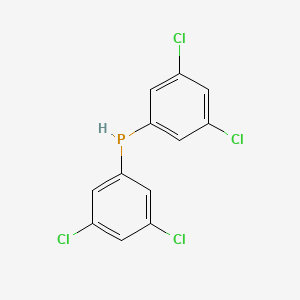
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)
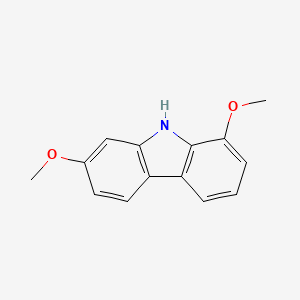

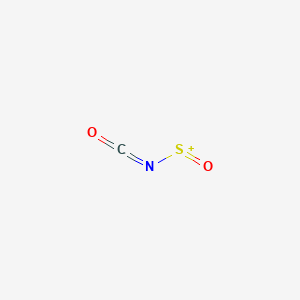
![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
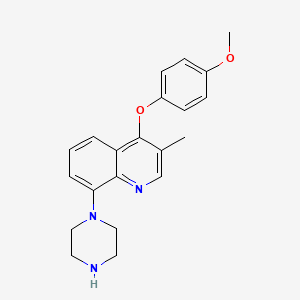
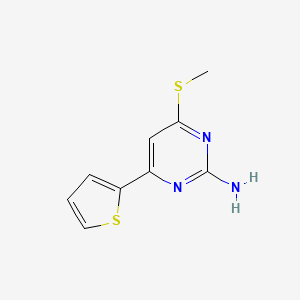
![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
